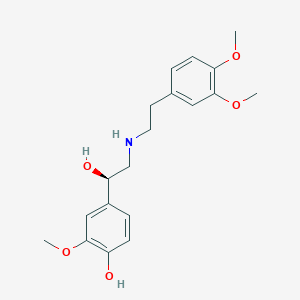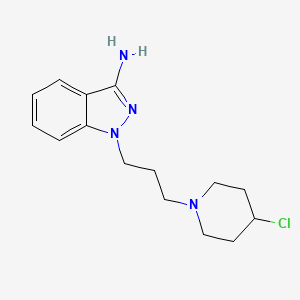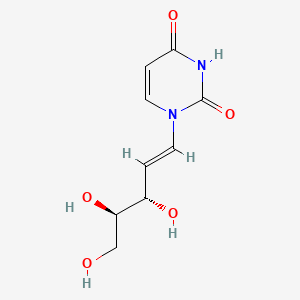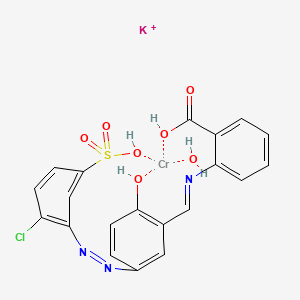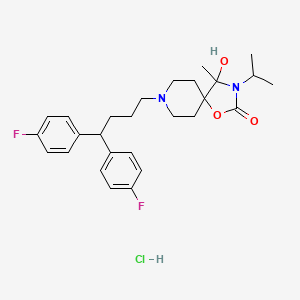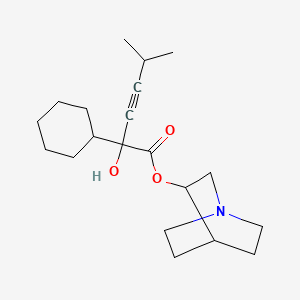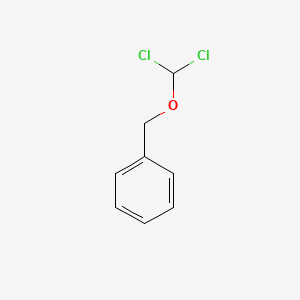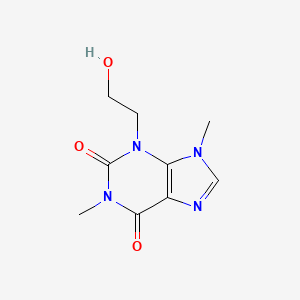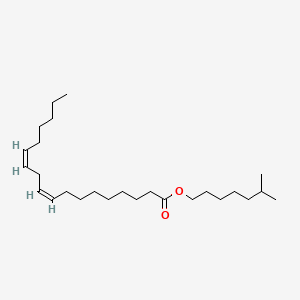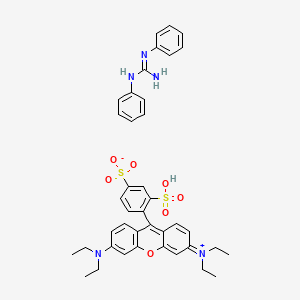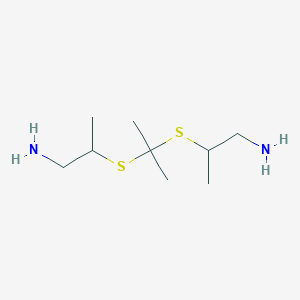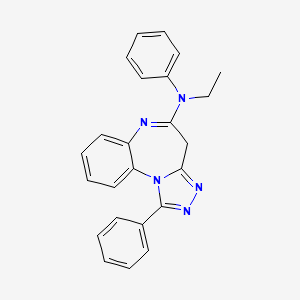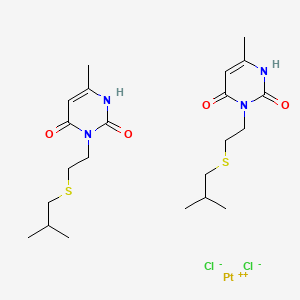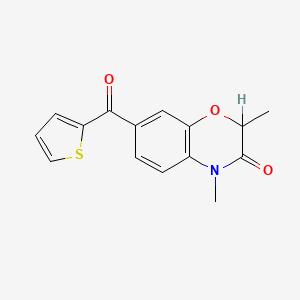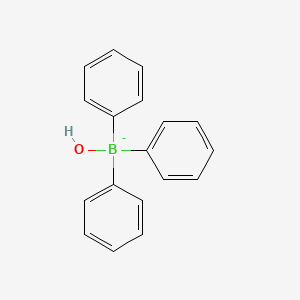
Hydroxy(triphenyl)borate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(triphenyl)borate(1-) is an organoboron compound with the molecular formula C18H16BO. It is characterized by a boron atom bonded to three phenyl groups and one hydroxyl group, resulting in a negatively charged borate ion. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)borate(1-) can be synthesized through the reaction of triphenylborane with water or hydroxide ions. The reaction typically involves the following steps:
- Dissolution of triphenylborane in an organic solvent such as tetrahydrofuran (THF).
- Addition of water or a hydroxide source (e.g., sodium hydroxide) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
In an industrial setting, the production of hydroxy(triphenyl)borate(1-) may involve large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
化学反応の分析
Types of Reactions
Hydroxy(triphenyl)borate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Oxidation: Triphenylborate esters.
Reduction: Borohydride derivatives.
Substitution: Various substituted borate compounds.
科学的研究の応用
Hydroxy(triphenyl)borate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs and their potential therapeutic effects often involves hydroxy(triphenyl)borate(1-).
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics
作用機序
The mechanism of action of hydroxy(triphenyl)borate(1-) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as:
Catalysis: It can catalyze reactions by stabilizing transition states and intermediates.
Coordination: The boron atom can coordinate with other atoms or molecules, forming stable complexes.
Electron Transfer: It can facilitate electron transfer processes, making it useful in redox reactions.
類似化合物との比較
Similar Compounds
Triphenylborane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylborate Esters: Contain ester groups instead of the hydroxyl group, leading to different reactivity.
Borohydride Derivatives: Have hydrogen atoms bonded to boron, making them strong reducing agents.
Uniqueness
Hydroxy(triphenyl)borate(1-) is unique due to its combination of stability and reactivity. The presence of the hydroxyl group allows it to participate in a wider range of reactions compared to its analogs. Its ability to act as both a Lewis acid and a nucleophile makes it a versatile reagent in various chemical processes .
特性
CAS番号 |
40905-43-9 |
|---|---|
分子式 |
C18H16BO- |
分子量 |
259.1 g/mol |
IUPAC名 |
hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/q-1 |
InChIキー |
AAAHTTDMVMAHMO-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


